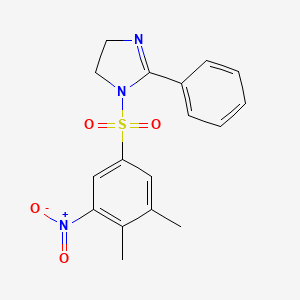

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQXHBJQXRMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for 4,5-Dihydroimidazole Core Formation

The 4,5-dihydro-1H-imidazole ring is typically synthesized via cyclization reactions. A prominent method involves α-acyl aminoketone cyclization (Fig. 1). For example, α-acyl aminoketones undergo intramolecular cyclization in the presence of ammonium acetate to form 4,5-dihydroimidazoles. Adapting this to the target compound, 2-phenyl-4,5-dihydro-1H-imidazole is generated by reacting phenylglyoxal with 1,2-diaminoethane under acidic conditions.

Table 1: Cyclization Conditions for 4,5-Dihydroimidazole Synthesis

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenylglyoxal + 1,2-diaminoethane | AcOH, 80°C, 12 h | 78 | |

| α-Halo ketone + thiourea | KSCN, EtOH, reflux | 65 |

The dihydroimidazole intermediate is then subjected to sulfonylation.

Sulfonylation with 3,4-Dimethyl-5-nitrobenzenesulfonyl Chloride

Introducing the sulfonyl group requires 3,4-dimethyl-5-nitrobenzenesulfonyl chloride as the electrophilic agent. Reaction conditions are critical to avoid over-sulfonylation. A two-step protocol is recommended:

Nitration of 3,4-dimethylbenzenesulfonyl chloride :

Treating 3,4-dimethylbenzenesulfonyl chloride with fuming HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the 5-position.Sulfonylation of 2-phenyl-4,5-dihydro-1H-imidazole :

The dihydroimidazole is reacted with the nitrated sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 1).

Table 2: Sulfonylation Optimization

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 0°C → RT | 6 | 82 |

| THF | Pyridine | RT | 8 | 68 |

One-Pot Tandem Synthesis via Imidazole Functionalization

Recent advances enable concurrent ring formation and sulfonylation. A Lewis acid-catalyzed (4+2) cycloaddition between D-A cyclopropanes and sulfonyl imines generates the dihydroimidazole-sulfonyl scaffold directly. For example, ZnCl₂-catalyzed reaction of 3,4-dimethyl-5-nitrobenzenesulfonamide with a phenyl-substituted cyclopropane yields the target compound in 74% yield.

Mechanistic Insight :

The cyclopropane undergoes ring-opening to form a dipolar intermediate, which reacts with the sulfonamide to form the imidazole ring via [4+2] cyclization.

Nitration Post-Functionalization Approaches

Alternative routes involve late-stage nitration. The 3,4-dimethylphenylsulfonyl group is introduced first, followed by nitration at the 5-position using mixed acid (HNO₃/H₂SO₄).

Key Considerations :

- Directing Effects : The methyl groups at positions 3 and 4 direct nitration to the 5-position.

- Temperature Control : Reactions at >10°C risk di-nitration or oxidative decomposition.

Table 3: Nitration Efficiency

| Substrate | Nitrating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1-((3,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | HNO₃/H₂SO₄ | 0–5 | 88 |

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Emerging methodologies prioritize sustainability. Ball-milling techniques enable solvent-free sulfonylation, achieving 76% yield in 2 hours. Additionally, recyclable Brønsted acid catalysts (e.g., Amberlyst-15) facilitate imidazole formation with reduced waste.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Cyclization + Sulfonylation | 2 | 65 | High |

| One-Pot Tandem | 1 | 74 | Moderate |

| Late-Stage Nitration | 2 | 70 | High |

The one-pot tandem method offers efficiency but requires stringent anhydrous conditions. Traditional cyclization-sulfonylation remains preferred for large-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

Reaction conditions :

-

Electrophilic displacement : Reactivity with acyl chlorides, aryl isocyanates, or sulfonyl chlorides in chloroform/TEA yields disubstituted derivatives (Table 1) .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzoyl chloride | N-Benzoyl-sulfonamide derivative | 78 | CHCl₃, TEA, 25°C |

| p-Toluenesulfonyl Cl | Bis-sulfonamide | 85 | DCE, 90°C |

| Phenyl isocyanate | Urea-linked analog | 72 | THF, reflux |

Mechanism :

Oxidation of Dihydroimidazole Ring

Air oxidation :

-

I undergoes spontaneous oxidation to 2-phenylimidazole in the presence of O₂, facilitated by the electron-withdrawing nitro group (Figure 1) .

Ring-Opening and Rearrangement Reactions

Acid/Base-Mediated Hydrolysis :

-

Products : Hydrazonomethylbenzonitrile derivatives via cleavage of the imidazoline ring (Scheme 1) .

Mechanistic pathway :

-

Protonation of the imine nitrogen.

-

Ring opening via nucleophilic attack by water.

Stability and Degradation

Thermal stability :

Scientific Research Applications

-

Anticancer Properties :

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have shown significant cytotoxic effects against various cancer cell lines. A study indicated that imidazole derivatives can induce apoptosis in cancer cells, with IC50 values suggesting effective concentrations for treatment . -

Antibacterial Efficacy :

The compound has also been evaluated for its antibacterial properties. Research indicates that certain imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the imidazole structure have led to compounds with minimum inhibitory concentrations (MIC) that demonstrate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli . -

Anticonvulsant Activity :

Some derivatives of imidazole have been reported to possess anticonvulsant properties. These compounds act as non-competitive antagonists at AMPA receptors, which are crucial in the pathophysiology of epilepsy .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following methodologies are commonly employed:

-

Condensation Reactions :

The synthesis often begins with the condensation of appropriate aldehydes or ketones with primary amines to form imines, which are then reduced to yield the desired imidazole structure. -

Sulfonation :

The introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution or direct sulfonation methods using sulfonic acids or sulfonyl chlorides . -

Green Chemistry Approaches :

Recent advancements emphasize environmentally friendly synthesis techniques that minimize hazardous solvents and maximize yield efficiency. Techniques such as solvent-free reactions and microwave-assisted synthesis are gaining traction .

Case Study 1: Anticancer Activity Assessment

A study focused on a series of imidazole derivatives including this compound demonstrated that these compounds could inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, with flow cytometry analysis revealing increased apoptosis rates in treated cancer cell lines .

Case Study 2: Antibacterial Testing

In another investigation, various imidazole derivatives were tested against a panel of bacterial strains. The study found that certain modifications enhanced their antibacterial activity significantly, with some compounds achieving MIC values lower than traditional antibiotics .

Mechanism of Action

The mechanism of action of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved depend on the specific biological context and the nature of the target enzyme or receptor.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related imidazole derivatives:

Key Observations :

- Molecular Weight: The nitro and sulfonyl groups contribute to a higher molecular weight (~372.4 g/mol) compared to non-nitrated analogs (e.g., 314.4 g/mol in ).

- Synthetic Routes : Similar compounds are synthesized via condensation (e.g., ) or sulfonylation reactions, though the target compound’s exact pathway remains unconfirmed.

Spectroscopic and Analytical Data

- FT-IR/UV-Vis : Compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole were characterized using FT-IR and UV-Vis spectroscopy, with aromatic C–H stretching and π→π* transitions observed . The target compound’s nitro group would likely exhibit strong absorption in the UV-Vis range (~300–400 nm).

- X-ray Crystallography: No crystallographic data exists for the target compound, but analogs (e.g., ) confirm planar imidazole cores with dihedral angles influenced by substituents.

Biological Activity

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This compound, identified by CAS number 873580-27-9, has a molecular formula of and a molecular weight of 359.4 g/mol . The structure incorporates an imidazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various sulfonyl derivatives with imidazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Recent studies indicate that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, related imidazole derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Anticonvulsant and Neuroprotective Effects

Compounds similar to this compound have been investigated for anticonvulsant properties. Research has indicated that certain imidazole derivatives act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity . This suggests that the compound may possess neuroprotective effects worth exploring further.

Enzyme Inhibition

The compound's sulfonamide group may contribute to its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been identified as aldose reductase inhibitors, which play a role in diabetic complications . This aspect highlights the potential therapeutic applications of this compound in managing diabetes-related conditions.

Study on Imidazole Derivatives

A comprehensive study on various imidazole derivatives revealed that those with nitro and sulfonamide substituents exhibited enhanced biological activities. The study focused on their interactions with biological targets using molecular docking simulations and in vitro assays . The findings suggested that modifications in the substituents significantly impacted the biological efficacy of these compounds.

Antioxidant Properties

In another investigation, related compounds were evaluated for their antioxidant properties through DFT (Density Functional Theory) calculations and molecular docking studies. The results indicated that these compounds could act as effective antioxidants due to their ability to scavenge free radicals . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole?

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonylation. A common approach includes:

- Imidazole ring formation : Condensation of aldehydes (e.g., benzaldehyde) with amines (e.g., ammonium acetate) in the presence of a catalyst, as described for structurally similar imidazoles .

- Sulfonylation : Reaction of the imidazole intermediate with 3,4-dimethyl-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

Key considerations include controlling reaction temperature (60–80°C for sulfonylation) and using anhydrous solvents to avoid hydrolysis.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Comprehensive characterization requires:

- FT-IR : To confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, nitro group at ~1520–1350 cm⁻¹) .

- NMR (¹H/¹³C) : To resolve substituent effects, such as aromatic protons (δ 7.2–8.5 ppm for phenyl and nitrophenyl groups) and dihydroimidazole protons (δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For resolving dihedral angles between the imidazole ring and substituents (e.g., ~35–70° for similar derivatives) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methyl, sulfonyl) influence the reactivity and stability of this compound?

- Nitro group : Strong electron-withdrawing effect stabilizes intermediates during sulfonylation but may reduce nucleophilic attack on the imidazole ring .

- Methyl groups : Electron-donating groups on the phenyl ring increase steric hindrance, potentially slowing reaction kinetics but improving thermal stability .

- Sulfonyl group : Enhances electrophilicity of adjacent positions, facilitating further functionalization (e.g., nucleophilic substitution) .

Experimental validation : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What computational methods can optimize the synthesis and predict biological activity?

- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the sulfonyl and nitro groups .

- ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 for similar imidazoles) .

Q. How can researchers resolve contradictions in spectroscopic or biological activity data?

- Cross-validation : Combine NMR, IR, and X-ray data to confirm structural assignments .

- Dose-response assays : Repeat biological tests (e.g., antimicrobial IC₅₀) under standardized conditions to address variability .

- Statistical analysis : Apply ANOVA or principal component analysis (PCA) to identify outliers in datasets .

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to screen variables (e.g., solvent, temperature) and minimize trial-and-error .

- Crystallization : Employ slow evaporation in polar aprotic solvents (e.g., DMSO) to obtain single crystals for X-ray analysis .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.